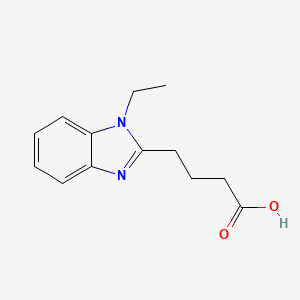

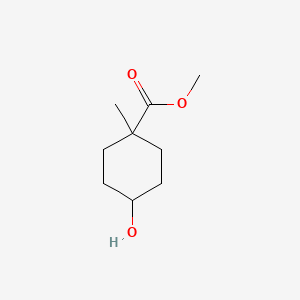

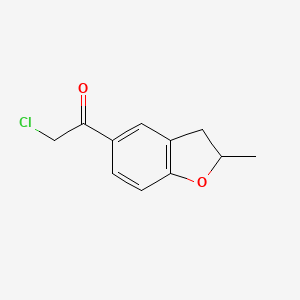

4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid

Descripción general

Descripción

The compound “4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid” is a derivative of benzoimidazole, which is a type of organic compound consisting of an aromatic benzene ring fused to an imidazole ring . Benzoimidazoles are known to have a wide range of biological activities and are part of many pharmaceutical drugs .

Chemical Reactions Analysis

The chemical reactions of “4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid” would likely be similar to those of other benzoimidazole derivatives. These compounds are often reactive towards electrophiles due to the electron-rich nature of the imidazole ring .Aplicaciones Científicas De Investigación

Synthesis and Characterization

4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid and its derivatives are pivotal in the synthesis of complex molecules due to their unique structural and functional properties. These compounds have been synthesized through various chemical reactions, involving the coupling of benzoic acid derivatives with different amino acids, sulfamoyl, or pyrrole analogues. The synthesized compounds are characterized using techniques such as IR, (1)H NMR, HRMS, and UV-vis absorption, which help in determining their structural and spectral properties. This detailed characterization lays the foundation for understanding their reactivity and potential applications in various fields of scientific research (Abd El-Meguid, 2014).

Antimicrobial Activity

The antimicrobial properties of compounds derived from 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid have been extensively studied. These compounds exhibit significant effectiveness against a range of gram-positive and gram-negative bacteria, as well as fungi. The ability to inhibit microbial growth makes these compounds valuable in the development of new antimicrobial agents, potentially addressing the ongoing challenge of antibiotic resistance. The evaluation of these compounds against various microbial strains highlights their potential in medical and pharmaceutical research, offering pathways to new therapeutic agents (Abd El-Meguid, 2014).

Molecular Hybridization and Drug Design

The concept of molecular hybridization, where multiple pharmacophores are combined into a single molecule, has been applied to derivatives of 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid. This approach leads to the creation of novel compounds with enhanced biological activities. By attaching different functional groups or moieties to the core benzimidazole structure, researchers can design molecules with targeted properties, such as improved antimicrobial activity or altered pharmacokinetics. This strategy is instrumental in the field of drug design, enabling the development of more effective and specific therapeutic agents (Addla et al., 2012).

Corrosion Inhibition

The derivatives of 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid have shown potential as corrosion inhibitors, particularly in acidic environments. The ability of these compounds to form protective layers on metal surfaces can significantly reduce the rate of corrosion, which is crucial in extending the lifespan of metal structures and components in industrial applications. The study of these compounds as corrosion inhibitors not only contributes to the field of materials science but also opens up new avenues for the development of environmentally friendly and efficient corrosion protection methods (Resen et al., 2020).

Mecanismo De Acción

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other benzimidazole derivatives, it might bind to its targets, causing conformational changes that affect the target’s function .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .

Direcciones Futuras

The future directions for research on “4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid” would likely involve further exploration of its potential biological activities. Benzoimidazole derivatives are a rich source of biologically active compounds, and there is ongoing interest in developing new drugs based on this scaffold .

Propiedades

IUPAC Name |

4-(1-ethylbenzimidazol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-15-11-7-4-3-6-10(11)14-12(15)8-5-9-13(16)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGBWXFMJJEGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid](/img/structure/B3162357.png)

![3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3162416.png)

![5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B3162447.png)

![[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid](/img/structure/B3162454.png)

![4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid](/img/structure/B3162461.png)